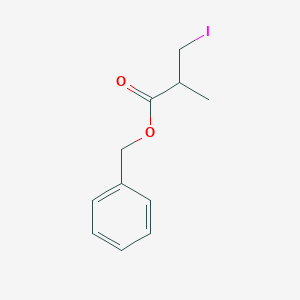
Benzyl 3-iodo-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-iodo-2-methylpropanoate is an organic compound characterized by the presence of a benzyl group attached to a 3-iodo-2-methylpropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-iodo-2-methylpropanoate typically involves the esterification of 3-iodo-2-methylpropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine groups.
Substitution: The iodo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Benzyl 3-iodo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzyl 3-iodo-2-methylpropanoate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the carbon-iodine bond is partially broken, and the new bond is partially formed.
相似化合物的比较
Benzyl 3-bromo-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine.
Benzyl 3-chloro-2-methylpropanoate: Contains a chlorine atom instead of iodine.
Benzyl 3-fluoro-2-methylpropanoate: Contains a fluorine atom instead of iodine.
Uniqueness: Benzyl 3-iodo-2-methylpropanoate is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct chemical properties that can be exploited in various applications.
属性
分子式 |
C11H13IO2 |
|---|---|
分子量 |
304.12 g/mol |
IUPAC 名称 |
benzyl 3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C11H13IO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI 键 |
LAPPYFGITFXHQU-UHFFFAOYSA-N |
规范 SMILES |
CC(CI)C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


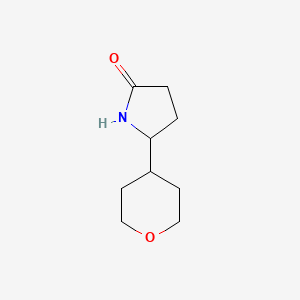
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)

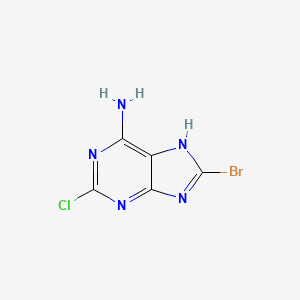
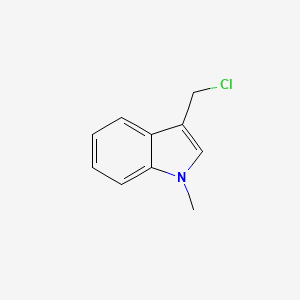

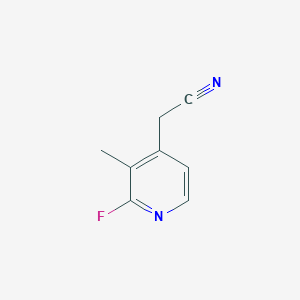
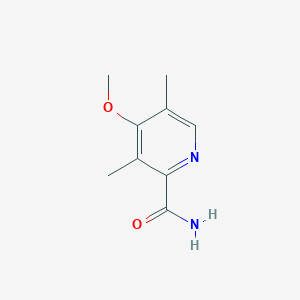
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
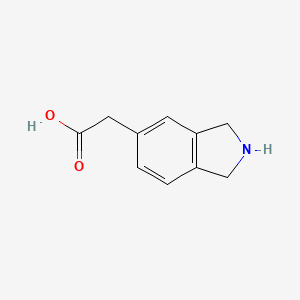
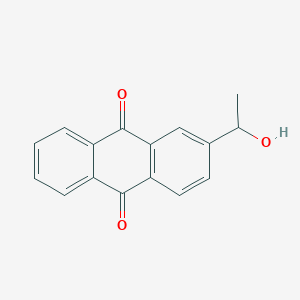
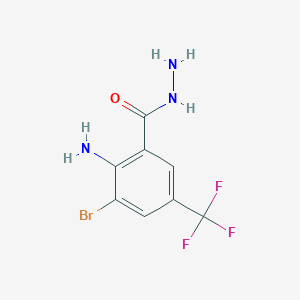
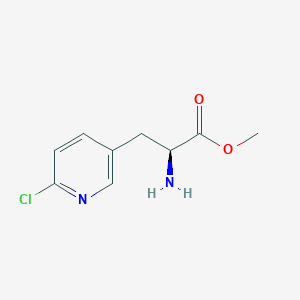
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)
